N2-Tritylolmesartan medoxomil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020157-01-0 | |
| Record name | N2-Tritylolmesartan medoxomil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Derivatization Pathways of N2 Tritylolmesartan Medoxomil
Methodologies for N2-Tritylolmesartan Medoxomil Production
The production of this compound is a multi-step process that has been the subject of considerable research to enhance yield, simplify procedures, and ensure high purity of the final product.
Multi-Step Synthetic Sequences and Route Design
The synthesis of this compound typically commences with the preparation of two key building blocks: the imidazole (B134444) derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, and the trityl-protected biphenyl (B1667301) moiety, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole.
A common synthetic route involves the N-alkylation of the imidazole derivative with the trityl-biphenyl bromide. nih.govgoogle.com This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or acetonitrile (B52724), in the presence of a base like potassium carbonate. nih.govepo.org The resulting intermediate is trityl olmesartan (B1677269) ethyl ester.
This ester then undergoes hydrolysis of the ethyl group, usually with a base such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylic acid salt. nih.govgoogleapis.com Without isolation, this salt is subsequently esterified with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) (medoxomil chloride) to afford this compound. nih.govgoogleapis.com
A significant advance in the synthesis is the development of a one-pot, three-component assembly. nih.gov This approach starts with the commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This streamlined process significantly reduces the number of unit operations and the use of multiple reaction solvents. nih.gov
A crucial aspect of the route design is the regioselectivity of the trityl group on the tetrazole ring. While earlier literature often depicted the trityl group at the N-1 position, single-crystal X-ray diffraction (SCXRD) studies have definitively shown that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring. mdpi.comresearchgate.net This finding has led to a revision of the structural formula and systematic chemical names of N-tritylolmesartan intermediates. mdpi.com
Optimization of Reaction Conditions and Yields
Considerable effort has been dedicated to optimizing the reaction conditions to maximize the yield and purity of this compound while minimizing the formation of impurities. Key parameters that have been investigated include the choice of solvent, base, temperature, and catalysts.
In the N-alkylation step, the use of anhydrous potassium carbonate with a reduced particle size in N,N-dimethylacetamide at 40–45°C has been shown to afford a high yield (90%) and purity (98%) of the trityl olmesartan ethyl ester. nih.gov The temperature of this reaction is critical; carrying out the reaction at 45-50°C has been found to minimize impurity formation compared to higher temperatures. google.com
For the subsequent hydrolysis and esterification in one-pot processes, the choice of base and the addition of catalysts are important. The hydrolysis of the ethyl ester is typically performed with an alkali metal hydroxide like sodium hydroxide or potassium hydroxide. nih.govgoogleapis.com In the esterification with medoxomil chloride, the use of catalytic amounts of sodium iodide (NaI) has been shown to improve the yield and purity of this compound by minimizing side reactions such as ester hydrolysis and detritylation. nih.gov A one-pot process starting from the key intermediates has been reported to provide a 72-75% yield of highly pure (up to 97.5% by HPLC) this compound over three steps. nih.gov
The table below summarizes typical reaction conditions for the key steps in the synthesis of this compound.
Interactive Table: Synthesis of this compound - Reaction Parameters
| Step | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| N-Alkylation | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole | N,N-Dimethylacetamide | Anhydrous K2CO3 | 40-45 | 90 | 98 | nih.gov |
| N-Alkylation | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | Acetonitrile | K2CO3 | Reflux | - | - | epo.org |
| Hydrolysis | Trityl olmesartan ethyl ester | Tetrahydrofuran/Ethanol/Water | NaOH | 10-15 | - | - | nih.gov |
| Esterification | Trityl olmesartan sodium salt, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | N,N-Dimethylacetamide | - | 30-35 | 90 (from ester) | ≥99.5 | nih.gov |
| One-pot Synthesis | Imidazole precursor, trityl-biphenyl bromide, medoxomil chloride | N,N-dimethylformamide | KOH, K2CO3 | 54-56 (hydrolysis) | 72-75 (overall) | up to 97.5 | nih.govmdpi.com |
Stereoselective Synthesis and Diastereomeric Control Strategies
Olmesartan medoxomil is a chiral molecule, with the stereocenter located at the carbon atom of the 1-hydroxy-1-methylethyl (B12665419) group attached to the imidazole ring. However, the synthesis of this compound as generally described in the literature does not involve a stereoselective step at this center.
The precursor, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, is typically synthesized from achiral starting materials such as diethyl 2-propyl-imidazole-4,5-dicarboxylate and a methyl Grignard reagent. chemicalbook.com This synthesis route results in a racemic mixture of the imidazole derivative. Consequently, the subsequent N-alkylation with the trityl-biphenyl moiety and esterification with medoxomil chloride produce this compound as a racemic mixture. The separation of the enantiomers is typically performed at a later stage in the synthesis of the final active pharmaceutical ingredient, or a racemic version of the drug is used. There is no indication in the reviewed literature of specific strategies for diastereomeric control during the formation of this compound itself.
Green Chemistry Principles in Synthesis Design
The pharmaceutical industry is increasingly focusing on the adoption of green chemistry principles to reduce the environmental impact of drug manufacturing. In the context of sartan synthesis, including that of olmesartan medoxomil and its intermediates, several green approaches have been explored.
One notable example is the use of hydrotalcite, a layered double hydroxide, as a reusable heterogeneous catalyst for the N-alkylation of the imidazole derivative with the substituted biphenyl bromide. discoveryjournals.org This method offers an eco-friendly alternative to conventional homogeneous bases, which can be difficult to separate from the reaction mixture and contribute to waste. The use of hydrotalcite simplifies the work-up procedure and allows for the catalyst to be recovered and reused. discoveryjournals.org
Another aspect of green chemistry is the choice of solvents. Research has been conducted on the solubility of olmesartan medoxomil in various green solvents, such as Transcutol and polyethylene (B3416737) glycol-400 (PEG-400). acs.org While this research focuses on the final product, it provides valuable data for developing more environmentally friendly purification and formulation processes, which can be relevant for the intermediate stages as well.
Furthermore, the development of one-pot syntheses, as mentioned earlier, is a key green chemistry strategy. nih.gov By combining multiple steps into a single reaction vessel, these processes reduce the consumption of solvents, energy, and reagents, and minimize waste generation. The continuous flow synthesis of olmesartan intermediates is also being explored to improve safety, efficiency, and environmental footprint. google.com
Trityl Group Chemistry in Pharmaceutical Synthesis
The trityl (triphenylmethyl) group plays a crucial role as a protecting group in the synthesis of this compound, specifically for the tetrazole moiety.
Mechanism of Trityl Protection and Deprotection Reactions
Protection: The trityl group is typically introduced to protect nucleophilic functional groups such as alcohols and amines. In the synthesis of this compound, it protects one of the nitrogen atoms of the tetrazole ring. The protection reaction generally proceeds via an SN1 mechanism. Trityl chloride, in the presence of a base like pyridine (B92270) or potassium carbonate, forms a highly stable trityl cation. This carbocation is stabilized by the delocalization of the positive charge over the three phenyl rings. The nucleophilic nitrogen of the tetrazole ring then attacks the trityl cation to form the protected intermediate. The bulky nature of the trityl group can also offer steric hindrance, which can influence the regioselectivity of the protection reaction.
Deprotection: The trityl group is known for its lability under acidic conditions. The deprotection mechanism also involves the formation of the stable trityl cation. The reaction is initiated by the protonation of the nitrogen atom attached to the trityl group by a protic acid, such as acetic acid or trifluoroacetic acid (TFA). googleapis.com This protonation makes the trityl group a better leaving group. The C-N bond then cleaves, releasing the deprotected tetrazole and the trityl cation. The trityl cation can then be scavenged by a nucleophile present in the reaction mixture. The ease of deprotection can be tuned by using substituted trityl groups; for instance, electron-donating groups on the phenyl rings increase the stability of the carbocation and thus make the protecting group more acid-labile.
Selective Derivatization Strategies Utilizing Trityl Moieties
The trityl (triphenylmethyl) group plays a crucial role in the synthesis of olmesartan medoxomil by selectively protecting the tetrazole ring. mdpi.comnih.govresearchgate.net This protection strategy is essential to prevent unwanted side reactions during subsequent chemical transformations.
A significant finding in the synthesis of sartans, including olmesartan, is the regioselectivity of the tritylation. Single-crystal X-ray diffraction (SCXRD) studies have revealed that the trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, not the N-1 position as was previously widely reported. mdpi.comnih.govresearchgate.net This discovery has led to a revision of the structural formula and systematic chemical names for N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. mdpi.comnih.govresearchgate.net
The synthesis typically involves the reaction of an imidazole derivative with a trityl-protected biphenyl methyl halide. google.com This coupling reaction is optimized to minimize the formation of impurities. google.com An efficient, one-pot, three-component assembly of this compound has been developed, starting from commercially available intermediates: ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. nih.gov This one-pot process achieves a high yield (72-75%) and purity (up to 97.5% by HPLC) on a large scale. nih.gov
The trityl group is ultimately removed in the final step of olmesartan medoxomil synthesis through deprotection, typically using an acid such as acetic acid or hydrochloric acid. semanticscholar.orggoogle.com
Regioselective Functionalization Approaches
Regioselectivity is a critical aspect of the synthesis, particularly in the functionalization of the imidazole and tetrazole moieties. The alkylation of the imidazole nitrogen with the trityl-protected biphenyl methyl bromide is a key step. nih.govpharmaffiliates.com The use of a base, such as potassium carbonate, facilitates this reaction. nih.govpharmaffiliates.com
Furthermore, the synthesis of the medoxomil ester itself involves regioselective functionalization. The alkylation of the sodium salt of the carboxylic acid with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one (medoxomil chloride) introduces the medoxomil group. semanticscholar.orgsmolecule.com Catalytic systems have been developed to enhance the efficiency and regioselectivity of this chloromethylation process. smolecule.com
Formation of Related Substances During Synthesis
The synthesis of this compound and its subsequent conversion to olmesartan medoxomil can lead to the formation of various process-related impurities. semanticscholar.orgresearchgate.net The identification, characterization, and control of these impurities are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). sci-hub.se
Characterization of Synthetic By-products and Impurities
Several impurities have been identified and characterized during the process development of olmesartan medoxomil. These include:
Olmesartan Acid: Formed by the hydrolysis of the medoxomil ester. semanticscholar.org
4-acetyl olmesartan and 5-acetyl olmesartan: These impurities arise from side reactions involving the imidazole core. semanticscholar.org
Dehydro olmesartan: Another related substance observed during synthesis. semanticscholar.org
Isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan: These are other process-related impurities that have been identified. researchgate.net
N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil: These are regioisomeric impurities, with the N-2 isomer being a novel impurity. mdpi.comnih.govresearchgate.netsemanticscholar.org
N-Alkyl impurity (2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil): This impurity is formed from the condensation of the tetrazole ring with mesityl oxide, which can be generated from acetone (B3395972) under acidic conditions. sci-hub.se
Trityl azide, KL-2-Azide, and KL-2 Diazide: These are potential genotoxic impurities. rasayanjournal.co.in
The characterization of these impurities is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. semanticscholar.orgmdpi.comnih.govresearchgate.netresearchgate.netsci-hub.se
Investigation of Side Reaction Mechanisms
The formation of impurities is often a result of side reactions occurring during the synthesis. For instance, the deprotection of the trityl group from the tetrazole nitrogen during the basic hydrolysis of the ethyl ester can lead to the formation of dipotassium (B57713) salt of olmesartan acid. mdpi.comresearchgate.net This intermediate can then undergo alkylation to form a mixture of N-1 and N-2-medoxomil regioisomeric impurities. mdpi.comresearchgate.net
The formation of the N-Alkyl impurity is proposed to occur via a Michael-type addition of the tetrazole ring of olmesartan medoxomil to mesityl oxide, which is formed through the self-condensation of acetone in an acidic medium. sci-hub.se Acid catalysis, including both Brønsted and Lewis acids, has been shown to be very efficient for this N-alkylation reaction. sci-hub.se
Control Strategies for Process-Related Impurities
Controlling the formation of impurities is a critical aspect of the manufacturing process for olmesartan medoxomil. Several strategies are employed to minimize the levels of these related substances:
Process Optimization: By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reagents, the formation of side products can be minimized. nih.govmdpi.com For example, a well-defined process can produce olmesartan medoxomil with a purity of 99.9%. nih.govmdpi.com
Purification Techniques: Purification methods such as crystallization and column chromatography are used to remove impurities from the intermediates and the final product. nih.gov
Statistical Methods (Design of Experiment - DoE): DoE can be used to investigate the key factors influencing impurity formation and to establish robust process parameters. For the N-Alkyl impurity, a definitive screening design was used to identify and control the critical process parameters, leading to its suppression to less than 0.1%. sci-hub.se
Control of Raw Material Impurities: The purity of starting materials is crucial. For instance, impurities present in the initial trityl-protected biphenyl bromide can be carried through the synthesis. nih.gov Purification of intermediates can effectively remove these raw material impurities. nih.gov
One-Pot Synthesis: The development of a one-pot process for this compound significantly reduces the number of unit operations and the use of organic solvents, which can also contribute to a cleaner impurity profile. nih.gov
By implementing these control strategies, the levels of process-related impurities in the final olmesartan medoxomil API can be effectively managed to meet the stringent requirements of regulatory authorities. nih.govsci-hub.semdpi.com
Analytical Methodologies for Comprehensive Characterization and Quantification
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the pharmaceutical industry for separating and quantifying components in a mixture. For N2-Tritylolmesartan medoxomil, various methods are adapted from the well-established analytical procedures for Olmesartan (B1677269) medoxomil and its related substances.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and detecting any process-related impurities. The development of a robust HPLC method is crucial for ensuring that the compound meets the stringent quality standards required for pharmaceutical intermediates.
A typical HPLC method for the analysis of this compound and related impurities, including potential genotoxic impurities like trityl azide, would employ a reversed-phase column. rasayanjournal.co.in Method development often focuses on optimizing the mobile phase composition, pH, column type, and detection wavelength to achieve adequate separation of all potential impurities from the main compound.
For instance, a gradient method may be developed using a C18 column, with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). rasayanjournal.co.inderpharmachemica.com The detection wavelength is typically set around 225 nm, where the analyte and its related impurities exhibit significant UV absorbance. derpharmachemica.com Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are also performed to ensure the stability-indicating nature of the HPLC method. rasayanjournal.co.in
Table 1: Exemplary HPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Source |
|---|---|---|
| Column | Kromasil C18 (250mm x 4.6 mm, 5 µm) | rasayanjournal.co.in |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | rasayanjournal.co.in |
| Mobile Phase B | Methanol and Acetonitrile (75:925 v/v) | rasayanjournal.co.in |
| Flow Rate | 1.0 mL/min | rasayanjournal.co.in |
| Detection | 210 nm | rasayanjournal.co.in |
| Column Temperature | 30°C | ajptonline.com |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. ejbps.com These features make UPLC an attractive option for the high-throughput analysis of this compound.
A UPLC method for impurity profiling would typically utilize a sub-2 µm particle column, which provides superior separation efficiency. ejbps.comnih.gov The method development would focus on optimizing the gradient elution to resolve all related substances in a much shorter run time compared to HPLC. For example, a rapid UPLC method with a total run time of 3.5 minutes has been developed for Olmesartan Medoxomil, which could be adapted for its tritylated intermediate. ejbps.com
Table 2: UPLC Method Parameters for Rapid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 × 30mm, 1.7μm) | ejbps.com |
| Mobile Phase A | 5mM Ammonium Acetate in water | ejbps.com |
| Mobile Phase B | Acetonitrile | ejbps.com |
| Flow Rate | 0.5 mL/min | ingentaconnect.com |
| Detection | 215 nm | ejbps.com |
| Column Temperature | 45°C | ingentaconnect.com |
Gas Chromatography (GC) Applications for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is the preferred method for the determination of residual solvents in pharmaceutical substances. During the synthesis of this compound, various organic solvents may be used, and their residual levels must be controlled according to regulatory guidelines.
A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for this purpose. google.comsmmu.edu.cn The method involves dissolving the sample in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) and heating it in a sealed vial to drive the volatile residual solvents into the headspace, which is then injected into the GC system. smmu.edu.cn This technique is highly sensitive and can quantify a wide range of solvents such as acetone (B3395972), acetonitrile, and ethyl acetate. google.comsmmu.edu.cn
Chiral Chromatography for Enantiomeric Purity Assessment
While this compound itself is not chiral, the final API, Olmesartan medoxomil, contains a chiral center. Therefore, chiral chromatography could be relevant in the broader context of Olmesartan synthesis to ensure the enantiomeric purity of the final product. Chiral separation techniques, such as using a chiral stationary phase (CSP) in HPLC, are designed to separate enantiomers. researchgate.netchrom-china.com Although no specific chiral method for this compound is documented, the principles of chiral chromatography would be applied if any chiral impurities were to be expected or if the synthesis involved chiral intermediates that could affect the final product's stereochemistry.
Hyphenated Spectroscopic and Spectrometric Approaches
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the structural elucidation of unknown impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation of Minor Components
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing minor components, such as process impurities and degradation products, in this compound. Following separation by LC, the components are introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns.
In forced degradation studies of Olmesartan Medoxomil, LC-MS/MS has been instrumental in identifying the structures of various degradation products. ajpaonline.comajpaonline.com This technique allows for the proposal of degradation pathways and helps in understanding the stability of the molecule. ajpaonline.com The fragmentation data obtained from MS/MS experiments provide detailed structural information, which is crucial for the definitive identification of unknown impurities. ajpaonline.comajpaonline.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing highly accurate mass measurements that are crucial for confirming its elemental composition. This technique, often coupled with electrospray ionization (ESI), allows for the determination of the monoisotopic mass with high precision, typically within a few parts per million (ppm).
Research has demonstrated the use of HRMS/ESI to fully characterize this compound. nih.govsemanticscholar.orgmdpi.com The exact mass measurement helps to distinguish the compound from other structurally similar impurities and confirms the presence of the trityl protecting group and the medoxomil ester side-chain. The experimentally determined mass can be compared against the theoretically calculated mass for the molecular formula C₄₈H₄₄N₆O₆ to verify the compound's identity. nih.govlgcstandards.com This level of accuracy is fundamental in establishing the molecular formula, a primary step in structural elucidation. nih.govsemanticscholar.org
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄₈H₄₄N₆O₆ | nih.govlgcstandards.com |
| Calculated Monoisotopic Mass | 800.33223 Da | nih.gov |
| Ionization Mode | ESI (Positive) | nih.govsemanticscholar.org |
| Mass Accuracy | < 5 ppm | nih.govsemanticscholar.org |
This interactive table summarizes the key high-resolution mass spectrometry data for this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Confirmation
While dedicated studies employing online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for this compound are not extensively reported, the principles of this hyphenated technique are highly relevant for its analysis. LC-NMR combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of NMR spectroscopy.
In the context of Olmesartan medoxomil synthesis, where numerous related substances and isomers can be present, LC is the standard separation technique. ingentaconnect.com Coupling the LC system directly to an NMR spectrometer would allow for the acquisition of NMR spectra for each impurity as it elutes from the column. This would provide unambiguous, real-time structural confirmation of process-related impurities, including positional isomers of the trityl group or degradation products, without the need for laborious offline isolation and purification. Given that detailed NMR analysis was crucial in confirming the N-2 position of the trityl group, an LC-NMR setup would be a powerful tool for process monitoring and quality control. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Substances Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates like this compound, GC-MS is primarily used to identify and quantify residual solvents, which are classified as volatile organic impurities.
The manufacturing process of this compound involves various solvents such as acetone, toluene, and N,N-dimethylformamide (DMF). semanticscholar.orgscribd.com Regulatory guidelines strictly limit the presence of these residual solvents in the final drug product. GC-MS, with its high sensitivity and the definitive identification provided by the mass spectrometer, is the standard method for ensuring compliance. The technique is also capable of detecting other potential volatile by-products that might arise from side reactions during the synthesis, such as fragments from the trityl group or the medoxomil moiety under certain conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional structure of the molecule.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments for Full Structure Assignment
Comprehensive NMR analysis, including 1D (¹H, ¹³C) and 2D experiments, has been pivotal in the characterization of this compound. nih.govsemanticscholar.orgnih.gov
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals include those from the propyl group, the biphenyl (B1667301) system, the imidazole (B134444) ring, the medoxomil ester, and the characteristic aromatic protons of the trityl group. nih.govresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. PubChem provides reference data for the ¹³C NMR spectrum of this compound. nih.gov
2D NMR: Two-dimensional experiments are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out connected proton networks, such as those within the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly crucial for connecting different fragments of the molecule, for example, linking the biphenylmethyl group to the imidazole nitrogen. nih.gov
Detailed analysis using g-HSQC and g-HMBC experiments was instrumental in assigning all the ¹H and ¹³C signals correctly. nih.gov
Table 2: Representative NMR Data for Structural Assignment of this compound
| Technique | Information Provided | Application Example | Source |
| ¹H NMR | Chemical shift and coupling of protons | Differentiating aromatic protons of biphenyl and trityl groups. | nih.govresearchgate.net |
| ¹³C NMR | Number and type of carbon environments | Identifying carbonyl carbons of ester and dioxolone rings. | nih.govnih.gov |
| g-HSQC | Direct ¹H-¹³C correlations | Assigning specific carbon signals based on known proton signals. | nih.gov |
| g-HMBC | Long-range ¹H-¹³C correlations | Confirming connectivity between the imidazole ring and the biphenylmethyl moiety. | nih.gov |
This interactive table highlights the application of various NMR techniques for the structural elucidation of this compound.
Application of NMR for Stereochemical Determination and Conformational Analysis
Furthermore, ¹⁵N NMR spectroscopy was employed to confirm this finding. sci-hub.se The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the position of the substituent. By comparing the experimental ¹⁵N NMR data of this compound with reference compounds and known shielding effects, researchers confirmed the N-2 substitution pattern. sci-hub.se Conformational analysis, aided by NMR, considers the rotational freedom around various single bonds, which influences the molecule's three-dimensional shape in solution.
Quantitative NMR (qNMR) for Purity and Content Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity or concentration of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For this compound, a high-purity intermediate, qNMR offers a powerful method for purity assessment. By integrating a specific, well-resolved proton signal from the analyte and comparing it to the integral of a certified reference standard of a different, unrelated compound (with a known structure and purity) added in a precisely weighed amount, the absolute purity of the this compound can be calculated. This technique is highly accurate and precise, making it suitable for qualifying in-house reference materials and for the rigorous quality control required in pharmaceutical manufacturing.
Vibrational Spectroscopy and X-ray Diffraction Studies
The definitive structural characterization of this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide orthogonal information, confirming both the molecular connectivity and the three-dimensional arrangement in the solid state.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification and characterization of this compound. mdpi.comnih.gov These methods are instrumental in confirming the presence of key functional groups and providing a unique spectral "fingerprint" for the molecule. IR spectra are typically recorded on solid samples, either as a potassium bromide (KBr) dispersion or using an Attenuated Total Reflectance (ATR) setup. tsijournals.commdpi.com
The analysis of the IR spectrum of this compound allows for the identification of characteristic vibrational frequencies associated with its distinct structural components. The presence of two different ester carbonyl groups (the medoxomil ester and the imidazole-5-carboxylate) results in strong absorption bands in the region of 1700-1850 cm⁻¹. Other significant absorptions include those corresponding to C-O stretching, C-N stretching within the imidazole and tetrazole rings, and vibrations from the aromatic biphenyl and trityl groups.
While specific spectral data for this compound is not always published in detail, a general assignment of its principal IR absorption bands can be inferred from its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Dioxolone Ester) | ~1830 - 1810 | Carbonyl stretching in the medoxomil moiety. |
| C=O Stretch (Imidazole Ester) | ~1760 - 1740 | Carbonyl stretching of the ester linked to the imidazole ring. |
| C=N Stretch (Imidazole/Tetrazole) | ~1650 - 1500 | Stretching vibrations of the heterocyclic rings. |
| C-O Stretch (Ester & Ether) | ~1300 - 1000 | Stretching vibrations from the ester and ether linkages. |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Aromatic C-H stretching from biphenyl and trityl groups. |
| C-H Stretch (Aliphatic) | ~3000 - 2850 | Aliphatic C-H stretching from propyl and methyl groups. |
Raman spectroscopy serves as a complementary technique, particularly useful for observing vibrations of non-polar bonds, such as the C-C bonds within the aromatic skeletons, which may be weak in the IR spectrum. scribd.com Together, IR and Raman spectra provide a comprehensive vibrational profile essential for the compound's identification and for distinguishing it from other related impurities.
Solid-State Structural Elucidation via X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction
Crystallographic methods are indispensable for the unambiguous determination of the solid-state structure of this compound.
X-ray Powder Diffraction (XRPD) is a complementary and more routinely applicable technique used to analyze the bulk properties of the crystalline solid. scribd.comgoogle.com It provides a characteristic diffraction pattern based on the crystal lattice of the material. XRPD is used to identify the specific crystalline form (polymorph) of this compound, assess its phase purity, and monitor for any solid-state transformations during manufacturing or storage. ijper.org
Analytical Method Validation and Quality Assurance
To ensure that this compound, as a process-related impurity, is accurately and reliably quantified in Olmesartan medoxomil active pharmaceutical ingredient (API), the analytical methods used must undergo rigorous validation. synzeal.comchemwhat.com This validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govturkjps.org High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for this purpose. derpharmachemica.comresearchgate.net
Method Specificity, Linearity, Accuracy, and Precision Studies
The core validation parameters ensure the reliability of the analytical method for its intended purpose.
Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components, including the main API, other impurities, and degradation products. derpharmachemica.com Specificity is proven by achieving baseline separation and adequate resolution between the peak for this compound and all other potential peaks in the chromatogram. nih.govresearchgate.net
Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. Linearity is typically evaluated by analyzing a series of solutions of this compound at different concentrations. The results are assessed by examining the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. nih.govresearchgate.netinnovareacademics.in
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is determined by performing recovery studies, where a known amount of this compound standard is added (spiked) into a sample matrix. The percentage of the spiked amount that is recovered by the method is calculated. derpharmachemica.cominnovareacademics.in Acceptance criteria for recovery are typically within 98.0% to 102.0%. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Precision is evaluated at different levels:
Repeatability (Intra-day precision): Analysis is performed by one analyst on one instrument over a short period. derpharmachemica.com
Intermediate Precision (Inter-day & Inter-analyst): The analysis is repeated in the same laboratory on different days or by different analysts to demonstrate the method's consistency. derpharmachemica.cominnovareacademics.in The %RSD for precision studies is generally required to be less than 5.0%. innovareacademics.in
| Validation Parameter | Typical Method | Acceptance Criteria | Reference |
| Specificity | Resolution of analyte peak from all other peaks | Resolution (Rs) > 2.0 | derpharmachemica.cominnovareacademics.in |
| Linearity | Analysis of 5-6 concentrations across a range | Correlation Coefficient (R²) > 0.999 | nih.govresearchgate.net |
| Accuracy | Recovery study at 3 levels (e.g., 50%, 100%, 150%) | 98.0% - 105.0% recovery | turkjps.orginnovareacademics.in |
| Precision (%RSD) | Repeatability and Intermediate Precision (n≥6) | %RSD < 5.0% | innovareacademics.in |
Robustness and Ruggedness Testing of Analytical Procedures
Robustness: This is an evaluation of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. nih.gov For an HPLC method, these variations might include the pH of the mobile phase, the mobile phase composition, column temperature, and flow rate. derpharmachemica.comrroij.com The method is considered robust if the results remain within acceptable limits despite these changes, ensuring its reliability during routine use. researchgate.netinnovareacademics.in
Ruggedness: Often considered part of intermediate precision, ruggedness assesses the reproducibility of test results under a variety of normal test conditions, such as using different instruments, different columns, or different analysts. researchgate.net
| Robustness Parameter | Typical Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase pH | ± 0.2 units |
| Column Temperature | ± 5 °C |
| Mobile Phase Composition | ± 2% absolute for organic modifier |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The sensitivity of the analytical method for this compound is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). semanticscholar.org
Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy. nih.gov
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
These limits are crucial for controlling impurities at very low levels. They are often determined based on the signal-to-noise (S/N) ratio of the chromatographic peak, typically requiring an S/N ratio of 3:1 for LOD and 10:1 for LOQ. nih.govderpharmachemica.com For related substances in olmesartan, validated methods have demonstrated LOQ levels as low as 0.03 ppm to 0.25 µg/mL. nih.govderpharmachemica.com
Biological Interactions and Preclinical Pharmacological Investigations of N2 Tritylolmesartan Medoxomil
In Vitro Pharmacological Profiling
Comprehensive in vitro pharmacological profiling data for N2-Tritylolmesartan medoxomil is not available in peer-reviewed literature. The focus of pharmacological studies has been on the deprotected, active metabolite, olmesartan (B1677269).
There are no specific published studies detailing the receptor binding affinity of this compound for the Angiotensin II Type 1 (AT1) receptor.
For context, the active metabolite, olmesartan, demonstrates a very high affinity for the AT1 receptor. It exhibits more than a 12,500-fold greater affinity for the AT1 receptor compared to the AT2 receptor. tga.gov.au This selective and potent binding is a cornerstone of its therapeutic action. researchgate.net The large trityl protecting group on the this compound molecule would sterically hinder its ability to bind effectively to the AT1 receptor, making significant affinity unlikely.
Direct functional assays to determine any potential agonist or antagonist activity of this compound at the AT1 receptor have not been reported.
In contrast, its active counterpart, olmesartan, is a potent, competitive, and selective AT1 receptor antagonist. nih.gov It produces a selective and insurmountable inhibition of angiotensin II-induced contractions in isolated tissues, such as the guinea-pig aorta, and is significantly more potent than other sartans like losartan (B1675146) in this regard. nih.gov This strong antagonist activity blocks the vasoconstrictor effects of angiotensin II. tga.gov.auderpharmachemica.com
There is no available data on the specific effects of this compound on enzyme inhibition or activation. The primary enzymatic interaction of relevance in this context is the hydrolysis of the prodrug olmesartan medoxomil to the active olmesartan by esterases in the gut and liver. researchgate.net Studies have identified carboxymethylenebutenolidase (CMBL) as a key enzyme in this bioactivation process.
Cellular Level Interactions and Cytotoxicity Assessment
Detailed investigations into the cellular interactions and cytotoxic potential of this compound are absent from the current scientific literature.
No data from in vitro cytotoxicity assays for this compound are publicly available.
For the active drug, olmesartan has been studied in various cell types. For instance, in activated hepatic stellate cells, olmesartan was shown to suppress proliferation and collagen synthesis, suggesting an anti-fibrotic potential. nih.gov These effects are mediated through the blockade of AT1 receptors, which are expressed on these cells. nih.gov
There is no research documenting the effects of this compound on cellular signaling pathways.
The active metabolite, olmesartan, exerts its effects by blocking the signaling pathways mediated by angiotensin II's interaction with the AT1 receptor. These pathways are known to be involved in vasoconstriction, aldosterone (B195564) synthesis and release, cardiac stimulation, and cellular proliferation and hypertrophy. tga.gov.auresearchgate.net By antagonizing the AT1 receptor, olmesartan prevents these downstream effects. researchgate.net
Membrane Permeability Studies
Comprehensive studies detailing the membrane permeability of this compound are not available in the published scientific literature. Research on permeability, such as parallel artificial membrane permeability assays (PAMPA), has been conducted on the final drug product, Olmesartan medoxomil, to characterize its absorption properties. researchgate.net However, dedicated investigations into how the large, lipophilic trityl group on this compound affects its transport across biological membranes have not been publicly reported. Such studies are not typically performed on synthetic intermediates which are not intended for direct administration.
Preclinical Pharmacokinetic (PK) Characterization in Model Systems
Detailed preclinical pharmacokinetic characterization of this compound is not documented in publicly accessible records. The focus of pharmacokinetic research has been on Olmesartan medoxomil, which is the administered prodrug, and its active metabolite, Olmesartan. researchgate.netnih.gov
Absorption and Distribution Profiles in Animal Models
There are no available preclinical studies describing the specific absorption and distribution profiles of this compound in animal models. Pharmacokinetic studies in animals have focused on Olmesartan medoxomil, which is rapidly absorbed and converted to its active form, Olmesartan. nih.gov
Metabolic Pathways and Metabolite Identification in Preclinical Species
Information regarding the specific metabolic pathways and metabolite identification for this compound in preclinical species is absent from the scientific literature. This compound is a protected intermediate that is converted to Olmesartan medoxomil during chemical synthesis, not through biological metabolism in vivo. nih.gov The subsequent metabolism of Olmesartan medoxomil to the active Olmesartan is well-documented, but this does not involve the tritylated precursor. researchgate.netnih.gov
Excretion Routes and Mass Balance Studies
Dedicated studies on the excretion routes and mass balance of this compound have not been published. As a synthetic intermediate, it is not expected to be administered in a way that would allow for such analysis. Excretion studies have been thoroughly performed on the active metabolite, Olmesartan, which is eliminated through both renal and biliary pathways. nih.gov
Preclinical Toxicological Assessment
A comprehensive preclinical toxicological assessment of this compound, as would be conducted for a new drug candidate, is not available. The existing information is limited to Safety Data Sheets (SDS) intended for occupational handling. echemi.comaksci.comcaymanchem.com These documents indicate that a full chemical safety assessment has not been performed. echemi.comcaymanchem.com The available data notes that the compound may cause skin and serious eye irritation, as well as potential respiratory irritation. aksci.com One source states that when handled according to specifications, the product is not expected to have harmful effects and is not subject to classification, with no irritant effects noted. caymanchem.com However, these are general statements for handling and not the result of detailed toxicological studies in animal models.
Table 1: Summary of Toxicological Information from Safety Data Sheets
| Toxicological Endpoint | Finding | Citation |
|---|---|---|
| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | echemi.com |
| Skin Corrosion/Irritation | Causes skin irritation. One source reports no irritant effect. | echemi.comaksci.comcaymanchem.com |
| Serious Eye Damage/Irritation | Causes serious eye irritation. One source reports no irritating effect. | echemi.comaksci.comcaymanchem.com |
| Respiratory/Skin Sensitization | No sensitizing effects known. | echemi.comcaymanchem.com |
| Germ Cell Mutagenicity | No data available. | echemi.com |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA. No data available. | echemi.comaksci.comcaymanchem.com |
| Reproductive Toxicity | No data available. | echemi.com |
This table is based on information from Safety Data Sheets and does not represent a complete toxicological profile from preclinical studies.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Olmesartan Medoxomil |
| Olmesartan |
Acute Toxicity Studies in Rodent Models
Acute toxicity studies are conducted to determine the potential adverse effects of a substance following a single, short-term exposure. These studies help identify the target organs of toxicity and determine the median lethal dose (LD50).
For this compound, specific acute toxicity studies in rodent models have not been reported in the available scientific literature. Safety data sheets for the compound state that acute toxicity data, including oral, dermal, and inhalation LD50 values, are not available. cleanchemlab.comaksci.com
Some supplier-generated safety documents provide general hazard information, noting the potential for skin, eye, and respiratory irritation upon direct contact. aksci.com However, another source indicates no irritant effect on the skin or eyes. caymanchem.com These statements are typically based on general chemical properties rather than formal, systematic acute toxicity studies in animals.
The table below reflects the absence of specific acute toxicity data.
| Study Type | Species | Route of Administration | Finding |
| Acute Oral Toxicity | Rodent (e.g., Rat, Mouse) | Oral | No Data Available cleanchemlab.com |
| Acute Dermal Toxicity | Rodent (e.g., Rat, Rabbit) | Dermal | No Data Available cleanchemlab.com |
| Acute Inhalation Toxicity | Rodent (e.g., Rat) | Inhalation | No Data Available cleanchemlab.com |
| Skin Irritation/Corrosion | Not Specified | Dermal | Conflicting reports: Potential for irritation aksci.com vs. No irritant effect caymanchem.com |
| Eye Irritation/Corrosion | Not Specified | Ocular | Conflicting reports: Potential for irritation aksci.com vs. No irritant effect caymanchem.com |
Subchronic Toxicity Evaluation in Preclinical Species
Subchronic toxicity studies involve the repeated administration of a substance over a period of time (e.g., 28 or 90 days) to evaluate the potential for cumulative toxicity. These studies provide crucial information on target organ toxicity, dose-response relationships, and the no-observed-adverse-effect level (NOAEL) following repeated exposure.
There is no information available in the public domain regarding subchronic toxicity studies of this compound in any preclinical species. The toxicological profile following repeated administration has not been characterized.
| Study Duration | Species | Key Endpoints Evaluated | Result for this compound |
| 28-Day Repeated Dose Toxicity | Rodent (e.g., Rat) | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology | No Data Available |
| 90-Day Repeated Dose Toxicity | Rodent (e.g., Rat) | Comprehensive toxicological endpoints as above | No Data Available |
| 90-Day Repeated Dose Toxicity | Non-Rodent (e.g., Dog) | Comprehensive toxicological endpoints as above | No Data Available |
Computational Chemistry and Structure Activity/property Relationship Sar/spr Modeling
Molecular Docking and Dynamics Simulations for Receptor Interactions
While N2-Tritylolmesartan medoxomil is a precursor to the active drug olmesartan (B1677269), understanding its potential interaction with biological targets such as the angiotensin II type 1 (AT1) receptor is crucial for a comprehensive impurity assessment. Molecular docking and molecular dynamics (MD) simulations are the primary in silico methods used for this purpose.
Binding Mode Analysis to Target Proteins
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, the primary target of interest is the AT1 receptor, the same target as its active counterpart, olmesartan. drugbank.comnih.gov
Studies on olmesartan have elucidated its binding mode within the AT1 receptor. nih.govplos.org Olmesartan anchors into the binding pocket through key interactions:
The carboxyl group interacts with Lys199 and His256. plos.org
The hydroxyl group forms a crucial hydrogen bond with Tyr113. plos.org
The tetrazole group also engages with Lys199, His256, and Gln257. plos.org
The biphenyl (B1667301) moiety and the propyl group fit into a hydrophobic pocket within the receptor. nih.gov
This compound differs from olmesartan due to two significant modifications: the bulky trityl (triphenylmethyl) group protecting the tetrazole ring and the medoxomil ester prodrug moiety. A hypothetical docking analysis of this compound into the AT1 receptor would suggest a significantly altered binding mode compared to olmesartan.
The large, sterically hindering trityl group would likely prevent the tetrazole ring from forming the critical interactions with Lys199 and His256 that are essential for the high-affinity binding of olmesartan. plos.orgnih.gov This steric clash would likely result in a much lower binding affinity for the AT1 receptor. Similarly, the presence of the medoxomil ester in place of the free carboxyl group would eliminate the key ionic interaction with Lys199. plos.org Consequently, molecular docking simulations would be expected to predict a much less favorable binding energy for this compound at the AT1 receptor compared to olmesartan.
Table 1: Predicted Key Interactions for Olmesartan vs. This compound at the AT1 Receptor
| Functional Group | Olmesartan Interacting Residue(s) | This compound Predicted Interaction | Predicted Impact |
|---|---|---|---|
| Tetrazole | Lys199, His256, Gln257 | Blocked by trityl group | Loss of key polar interactions |
| Carboxyl | Lys199, His256 | Replaced by medoxomil ester | Loss of key ionic/polar interactions |
| Hydroxyl | Tyr113 | Potential H-bond remains possible | Maintained interaction point |
Conformational Analysis in Biological Environments
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur in a biological environment. nih.govresearchgate.net
An MD simulation of this compound docked into the AT1 receptor would likely demonstrate significant instability of the complex. The lack of strong anchoring points (due to the trityl and medoxomil groups) would probably lead to high conformational flexibility and rapid dissociation of the ligand from the binding site. In contrast, MD simulations of the olmesartan-AT1 receptor complex show a stable interaction, characterized by persistent hydrogen bonds and hydrophobic contacts, which explains its long-lasting pharmacological effect. nih.govresearchgate.net
Conformational analysis of the unbound this compound molecule in a simulated aqueous environment would reveal the molecule's preferred shapes and flexibility. The three phenyl rings of the trityl group and the medoxomil side chain would contribute to a large number of rotatable bonds, resulting in a complex conformational landscape. Understanding these preferred conformations is essential for predicting its physicochemical properties and potential off-target interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These in silico models are invaluable for predicting the characteristics of new or untested molecules.
Prediction of Biological Activity Profiles for Related Analogues
While this compound itself is expected to have low activity at the AT1 receptor, a QSAR model could be developed to predict the activity of related analogues that might be formed as minor impurities. Such a model would be built using a training set of known angiotensin II receptor blockers and their experimentally determined activities. nih.gov
The model would use molecular descriptors—numerical values that encode different aspects of a molecule's structure—as independent variables. Key descriptors for ARBs often include:
Topological descriptors: Describing atomic connectivity and molecular shape.
Electronic descriptors: Such as partial charges and dipole moments, which are crucial for receptor interactions.
Hydrophobic descriptors: Like the partition coefficient (logP), which influences how the molecule interacts with hydrophobic pockets in the receptor.
A hypothetical QSAR model could predict that analogues retaining the trityl or medoxomil groups would have significantly lower AT1 receptor affinity compared to analogues where these groups have been removed.
Prediction of Metabolic Fate and Toxicity Endpoints
QSPR models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. nih.gov For this compound, a key metabolic step is the hydrolysis of the medoxomil ester to yield N2-Tritylolmesartan, and the subsequent removal of the trityl group to form the active drug, olmesartan. plos.orgnih.gov QSPR models can predict the susceptibility of ester groups to hydrolysis by enzymes like carboxylesterases. nih.govacs.org
In silico toxicity prediction is another critical application of QSAR/QSPR. nih.govupatras.grnih.gov Various models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity based on the presence of toxicophores (specific chemical substructures known to be associated with toxicity). frontiersin.org A toxicity assessment of this compound would analyze its structure for any such alerts. While the core olmesartan structure is well-characterized, the trityl and medoxomil groups would be specifically evaluated. Software like DEREK or TOPKAT could be used to flag potential liabilities based on structural fragments. nih.gov
In Silico Prediction of Impurity Formation Pathways
Reaction prediction software can model the primary reaction pathway—the alkylation of the imidazole (B134444) nitrogen followed by esterification. nih.gov More advanced systems can also predict competing side reactions. For instance, in the synthesis of olmesartan medoxomil, a key step is the alkylation of the imidazole intermediate with a trityl-biphenyl-methyl halide. mdpi.com In silico models could predict the potential for:
Over-alkylation: Reaction at other nucleophilic sites.
Hydrolysis: Cleavage of the ester group on the imidazole starting material under basic conditions.
Detritylation: Premature removal of the trityl protecting group, leading to subsequent side reactions.
Retrosynthetic Analysis for Impurity Synthesis
This compound is a significant intermediate in the manufacturing of Olmesartan Medoxomil. scirp.orgresearcher.life Understanding its synthesis is crucial for controlling impurity levels in the final active pharmaceutical ingredient (API). A retrosynthetic analysis, a technique that involves deconstructing a target molecule into simpler precursors, provides a logical approach to its synthesis.
The synthesis of this compound can be envisioned through the disconnection of the ester bond, leading to two key fragments: the tritylated olmesartan acid core and the medoxomil side chain. This is based on the forward synthesis process which involves the hydrolysis of an ethyl ester intermediate followed by alkylation with medoxomil chloride. researcher.life
Further disconnection of the tritylated olmesartan acid at the imidazole-biphenyl linkage reveals two primary building blocks: the protected biphenyl tetrazole moiety and the functionalized imidazole core. The trityl group, a bulky protecting group, is strategically employed to prevent unwanted side reactions at the tetrazole ring during synthesis. scirp.orgresearcher.life Single-crystal X-ray diffraction (SCXRD) studies have definitively shown that the trityl group is attached to the N-2 position of the tetrazole ring. scirp.orgresearcher.life
The key steps in the forward synthesis, which inform the retrosynthetic strategy, are:
Coupling: An N-alkylation reaction between an imidazole ethyl ester derivative and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. biosynth.com
Hydrolysis: Saponification of the resulting trityl olmesartan ethyl ester to its corresponding carboxylic acid. researcher.life
Esterification: Reaction of the trityl olmesartan acid with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) (medoxomil chloride) to yield this compound. researcher.life
This retrosynthetic approach is summarized in the following table:
| Target Molecule | Disconnection | Precursors |
| This compound | Ester linkage | Trityl olmesartan acid and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one |
| Trityl olmesartan acid | Imidazole-biphenyl C-N bond | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate and 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile (precursor to the tetrazole) |
| Trityl olmesartan acid | Trityl group | Olmesartan acid and Trityl chloride |
Reaction Pathway Modeling for Degradation Products
The stability of this compound is a critical factor, as its degradation can lead to the formation of new impurities. While specific computational modeling of its degradation is not extensively documented, likely degradation pathways can be inferred from forced degradation studies of Olmesartan Medoxomil and the known chemical reactivity of the functional groups present in the molecule. ajpaonline.comijpsr.com
The primary sites susceptible to degradation are the medoxomil ester, the trityl protecting group, and the imidazole ring system.
Hydrolysis of the Medoxomil Ester: The ester linkage is prone to hydrolysis under both acidic and basic conditions. ajpaonline.comresearchgate.net This would lead to the formation of Trityl olmesartan acid and 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. This is a well-documented degradation pathway for Olmesartan Medoxomil itself. ajpaonline.comsemanticscholar.org
Detritylation: The trityl group is notoriously labile in acidic conditions. semanticscholar.org Acid-catalyzed cleavage of the trityl group from the tetrazole ring would result in the formation of olmesartan medoxomil and triphenylmethanol. This pathway is a key step in the final stage of Olmesartan Medoxomil synthesis but can occur prematurely under acidic stress.
Oxidative Degradation: The molecule may also be susceptible to oxidative stress, potentially leading to modifications of the imidazole ring or other parts of the structure. researchgate.net
A summary of potential degradation pathways and the resulting products is presented below:
| Stress Condition | Susceptible Moiety | Potential Degradation Products |
| Acidic Hydrolysis | Trityl group, Ester linkage | Olmesartan medoxomil, Trityl olmesartan acid, Triphenylmethanol |
| Basic Hydrolysis | Ester linkage | Trityl olmesartan acid, 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one |
| Oxidation | Imidazole ring, Alkyl chains | Various oxidized derivatives |
| Thermal Stress | General decomposition | A mixture of smaller, fragmented molecules researchgate.net |
Understanding these potential degradation pathways is essential for developing appropriate control strategies during the manufacturing process and for ensuring the stability and purity of the final API.
Q & A
Q. What methodologies ensure long-term efficacy assessment without tachyphylaxis in chronic Olmesartan medoxomil therapy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
